![molecular formula C45H30Br2N4O2 B10890542 N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10890542.png)
N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound featuring multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Amide Bond Formation: The coupling of the quinoline and phenyl components through an amide bond can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinoline N-oxides, phenyl carboxylic acids
Reduction: Alcohol derivatives of the original compound
Substitution: Phenyl derivatives with various substituents replacing bromine
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a ligand in binding studies with proteins or nucleic acids. Its structural complexity allows for specific interactions with biological macromolecules.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development. It could be explored for its efficacy in treating various diseases, particularly those involving aberrant cell signaling pathways.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and phenyl groups may facilitate binding to active sites, thereby modulating the activity of these targets. This can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-BROMOPHENYL)-4-QUINOLINECARBOXAMIDE
- N-(4-BROMOPHENYL)-4-QUINOLINECARBOXAMIDE
- 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXAMIDE
Uniqueness
Compared to similar compounds, 2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE stands out due to its dual bromine substitutions and the presence of both quinoline and phenyl groups. These features may enhance its binding affinity and specificity for certain biological targets, making it a more potent candidate for therapeutic applications.
This detailed overview provides a comprehensive understanding of 2-(3-BROMOPHENYL)-N~4~-{4-[4-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C45H30Br2N4O2 |
|---|---|
Molecular Weight |
818.6 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-[4-[[4-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]phenyl]methyl]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C45H30Br2N4O2/c46-32-9-5-7-30(24-32)42-26-38(36-11-1-3-13-40(36)50-42)44(52)48-34-19-15-28(16-20-34)23-29-17-21-35(22-18-29)49-45(53)39-27-43(31-8-6-10-33(47)25-31)51-41-14-4-2-12-37(39)41/h1-22,24-27H,23H2,(H,48,52)(H,49,53) |
InChI Key |
UVVTXKIFZOPWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC(=CC=C8)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890461.png)
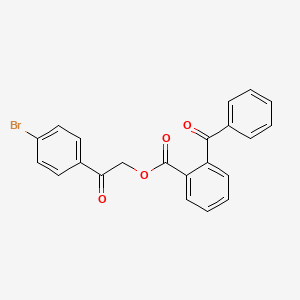
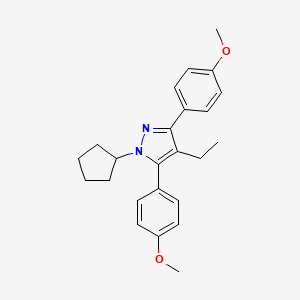
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890469.png)
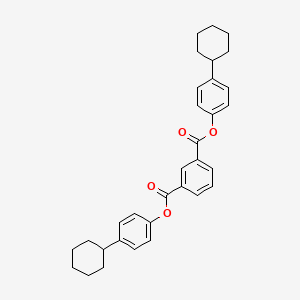
![[2-(4-bromophenyl)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B10890472.png)
![N-(1-Phenylethyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide](/img/structure/B10890478.png)
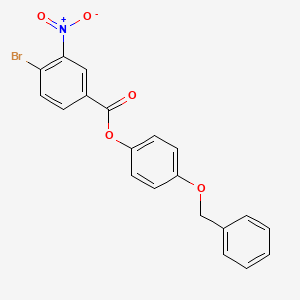
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B10890484.png)
![(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10890488.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B10890502.png)
![2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10890516.png)
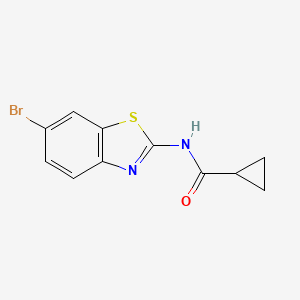
![tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10890535.png)
